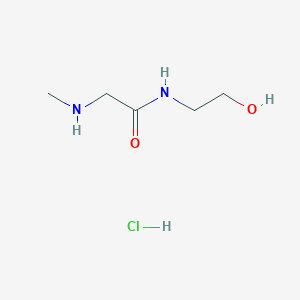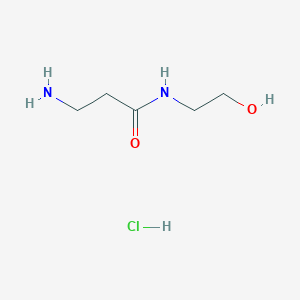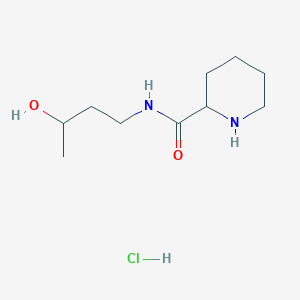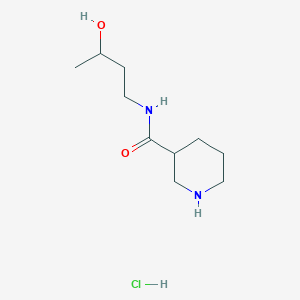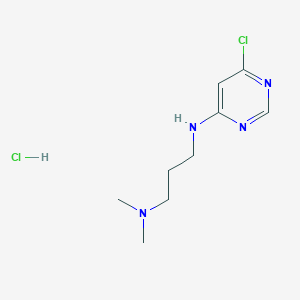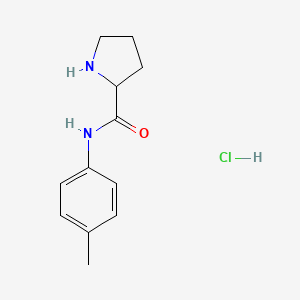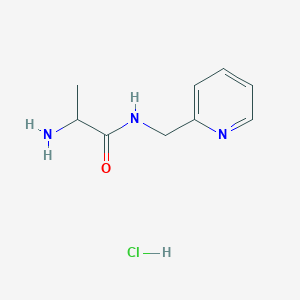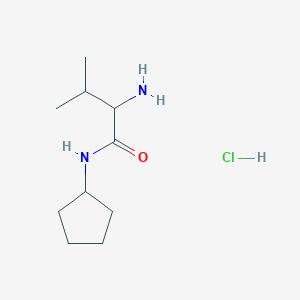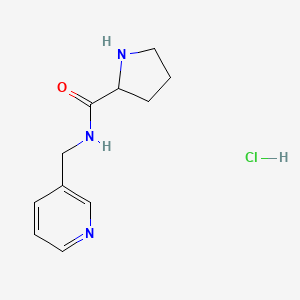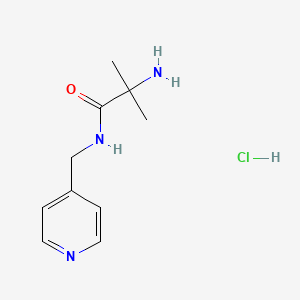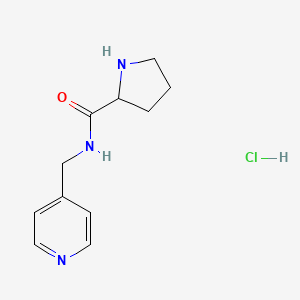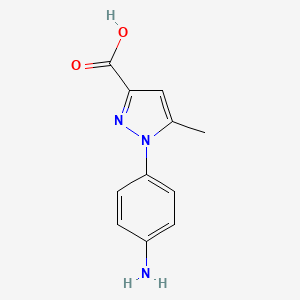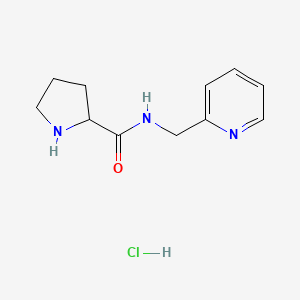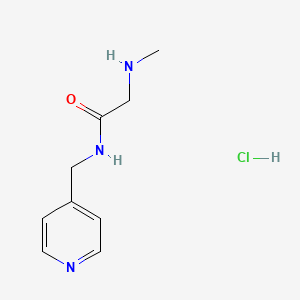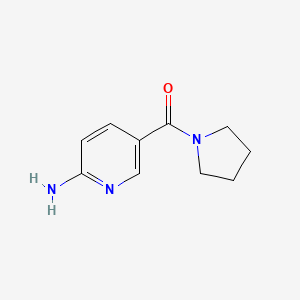
(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone
Overview
Description
“(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the CAS Number: 218631-50-6 . Its molecular weight is 191.23 . The IUPAC name for this compound is 5-(1-pyrrolidinylcarbonyl)-2-pyridinylamine .
Synthesis Analysis
There is a paper that discusses the synthesis of a series of derivatives of (6-aminopyridin-3-yl)(pyrrolidin-1-yl)methanone . The paper describes the design, synthesis, and structure-activity relationship (SAR) analysis of these derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H13N3O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 191.23 . It should be stored in a refrigerated environment .Scientific Research Applications
Pharmacological Evaluation :
- (6-Aminopyridin-3-yl) derivatives have been identified as selective antagonists for the transient receptor potential vanilloid 4 (TRPV4) channel. They show potential in treating pain, as demonstrated in animal models (Tsuno et al., 2017).
Synthesis and Biological Evaluation :
- A study focused on the unexpected products formed from the condensation reaction of 2-acetylpyridine and 2-formylpyridine. The synthesized compounds exhibited moderate antifungal activity, with potential applications in antibacterial and antifungal areas (Rusnac et al., 2020).
Anticonvulsant Agents :
- Novel derivatives have been synthesized and evaluated for their anticonvulsant activities. One such compound showed significant potency in the maximal electroshock test, indicating potential as an anticonvulsant agent (Malik & Khan, 2014).
Coordination Chemistry :
- Research on 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols derivatives by reacting aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents has led to the discovery of new compounds with potential applications in coordination chemistry (Kobayashi et al., 2011).
Spectroscopic Characterization and Theoretical Studies :
- The electronic absorption, excitation, and fluorescence properties of certain derivatives have been studied in detail, highlighting their potential in spectroscopic applications (Al-Ansari, 2016).
Antimicrobial Activity :
- New organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have shown promising antibacterial activities, indicating their potential as drug candidates (Singh, Singh, & Bhanuka, 2016).
Synthesis and Antimicrobial Activity of Cyanopyridine Derivatives :
- Cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile showed notable antimicrobial activity, which could be valuable in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
properties
IUPAC Name |
(6-aminopyridin-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFAOFUUDQBEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720127 | |
| Record name | (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
218631-50-6 | |
| Record name | (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



